

GSK-7975A: A Technical Guide to its Effects on Orai1 and Orai3 Currents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of **GSK-7975A**, a potent inhibitor of Ca^{2+} release-activated calcium (CRAC) channels, with a specific focus on its interaction with Orai1 and Orai3 isoforms. This document synthesizes key findings on its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.

Introduction

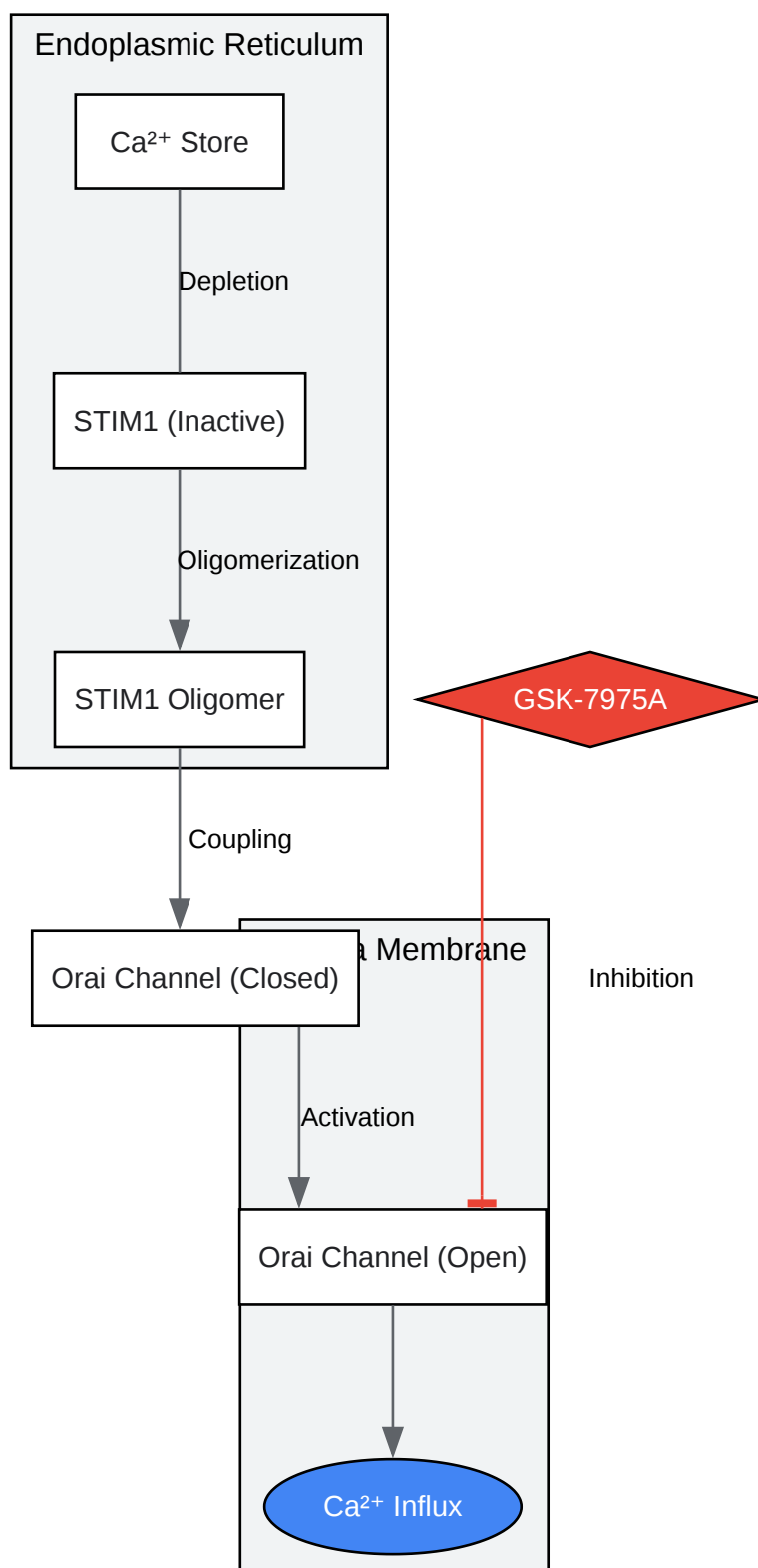
GSK-7975A is a pyrazole-based small molecule compound identified as a selective inhibitor of store-operated calcium entry (SOCE).[1][2] The primary channels responsible for SOCE are the CRAC channels, with the Orai protein family (Orai1, Orai2, and Orai3) forming the pore-forming subunits.[3][4] These channels are critical for a multitude of cellular processes, including immune responses, proliferation, and metabolic reprogramming, making them significant targets for therapeutic intervention.[5][6] **GSK-7975A** serves as a crucial pharmacological tool for investigating the physiological and pathological roles of Orai channels.[7]

Mechanism of Action

GSK-7975A functions as an inhibitor of Orai channels by acting downstream of the initial activation steps of the SOCE pathway.[3][8] The canonical activation of Orai channels involves the depletion of endoplasmic reticulum (ER) Ca^{2+} stores, which is sensed by the stromal

interaction molecule 1 (STIM1). STIM1 then oligomerizes and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai channels.[2][3]

Experimental evidence from Förster resonance energy transfer (FRET) microscopy indicates that **GSK-7975A** does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[3][8] Instead, it is proposed to act as an allosteric pore blocker, binding to a site on the Orai channel that influences its conformation and ion permeation.[3][4] The efficacy of **GSK-7975A** is dependent on the geometry of the Orai pore's selectivity filter.[3][4]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **GSK-7975A** Inhibition.

Quantitative Data on Orai1 and Orai3 Inhibition

The inhibitory effects of **GSK-7975A** on STIM1-activated Orai1 and Orai3 currents have been quantified using whole-cell patch-clamp electrophysiology. The compound exhibits similar potency towards both isoforms under these conditions.

Parameter	Orai1	Orai3	Cell Type	Notes	Reference
IC ₅₀	~4.1 μ M	~3.8 μ M	HEK293	STIM1-activated currents	[3]
Hill Coefficient	~1	~1	HEK293	Suggests a 1:1 molar interaction	[3]
Inhibition at 10 μ M	Full Inhibition	Full Inhibition	HEK293	STIM1-activated currents	[3]

Differential Inhibition of Orai3 Currents

A key finding is that the sensitivity of Orai3 channels to **GSK-7975A** is dependent on their mode of activation. While STIM1-activated Orai3 currents are potently inhibited, Orai3 channels activated by the small molecule 2-aminoethoxydiphenyl borate (2-APB) are substantially less sensitive.

Activation Method	GSK-7975A Concentration	Orai3 Current Inhibition	Reference
STIM1-dependent	10 μ M	Full Inhibition	[3]
2-APB (75 μ M)	10 μ M	Ineffective	[3]
2-APB (75 μ M)	50 μ M	~50% Inhibition	[3]
2-APB (75 μ M)	100 μ M	Full Inhibition	[3]

This approximate 10-fold decrease in sensitivity suggests that the activation mechanism (STIM1 vs. 2-APB) may induce distinct conformational states of the Orai3 pore, thereby altering the binding site or accessibility for **GSK-7975A**.[\[3\]](#)

Selectivity Profile

GSK-7975A demonstrates a degree of selectivity for CRAC channels, though it is not exclusively specific to one Orai isoform.

- Orai1 vs. Orai3: As detailed above, **GSK-7975A** inhibits STIM1-activated Orai1 and Orai3 currents with very similar IC_{50} values of approximately 4 μ M.[\[3\]](#)[\[9\]](#)
- Orai2: Studies in ORAI1/2/3 triple-null cells have shown that **GSK-7975A** at 10 μ M significantly inhibits Orai2-mediated currents, similar to its effect on Orai1.[\[10\]](#)
- Other Channels: **GSK-7975A** has been screened against other ion channels. It shows a weak inhibitory effect on L-type ($Ca_v1.2$) calcium channels (IC_{50} of 8 μ M) and a more potent inhibition of the TRPV6 channel.[\[2\]](#)[\[9\]](#)[\[11\]](#)

Experimental Protocols

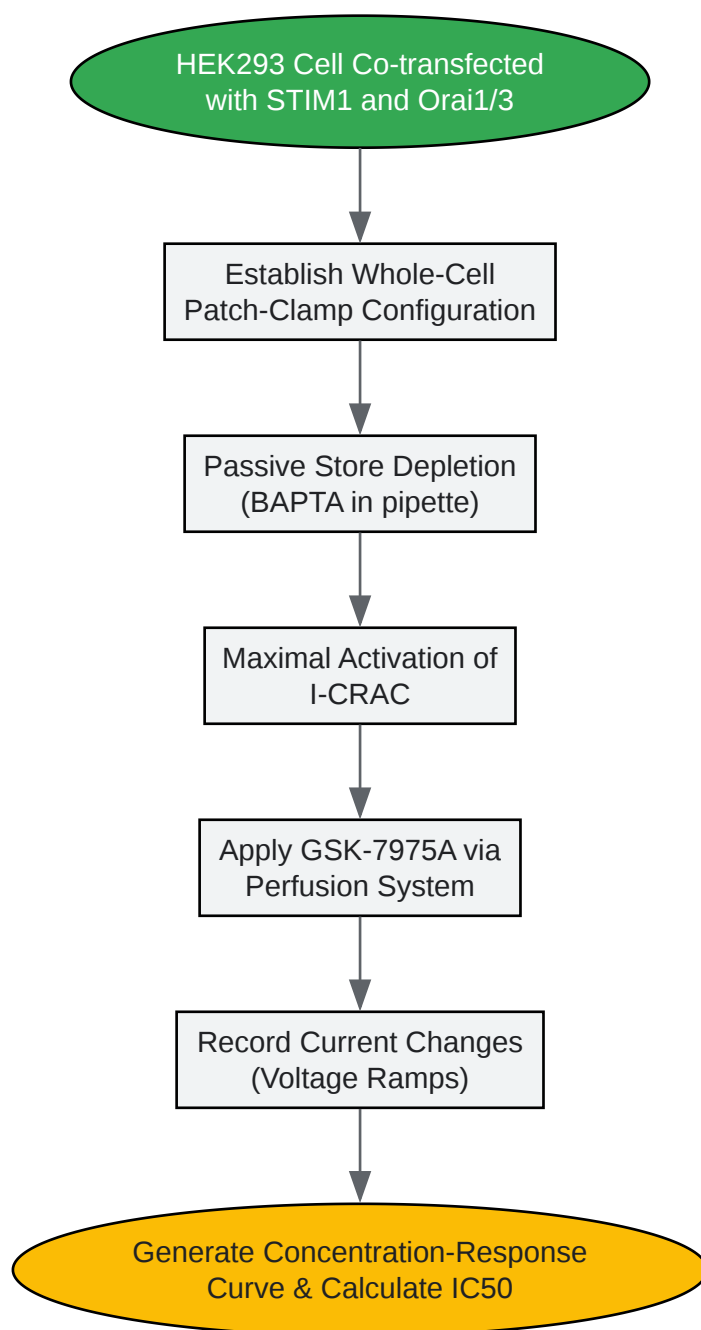
The characterization of **GSK-7975A**'s effects relies on specialized biophysical and cell imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion currents (designated as ICRAC) flowing through Orai channels in the plasma membrane of a single cell.

- Objective: To measure STIM1-activated inward Ca^{2+} currents mediated by Orai1 or Orai3 and quantify the inhibitory effect of **GSK-7975A**.
- Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and either Orai1 or Orai3.[\[3\]](#)
- Recording Configuration: The whole-cell patch-clamp configuration is established.

- **Store Depletion:** Intracellular Ca^{2+} stores are passively depleted by including a Ca^{2+} chelator like BAPTA (20 mM) in the pipette solution, which diffuses into the cell upon achieving the whole-cell configuration. This store depletion activates STIM1 and subsequently the Orai channels.[\[10\]](#)
- **Drug Application:** Once a stable, maximal ICRAC is established, **GSK-7975A** is applied at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 μM) via a perfusion system to the single cell under recording.[\[3\]](#)
- **Data Acquisition:** Currents are measured in response to voltage ramps (e.g., from -100 mV to +100 mV) applied at regular intervals (e.g., every 5 seconds) from a holding potential of 0 mV. The inward current at negative potentials (e.g., -100 mV) is analyzed.[\[3\]](#)[\[10\]](#)
- **Analysis:** Concentration-response curves are generated by plotting the percentage of current inhibition against the **GSK-7975A** concentration to determine the IC_{50} value.[\[3\]](#)



[Click to download full resolution via product page](#)

Figure 2: Patch-Clamp Experimental Workflow.

FRET Microscopy

FRET microscopy is used to study protein-protein interactions in live cells, providing insights into whether a compound disrupts the signaling cascade upstream of channel activation.

- Objective: To determine if **GSK-7975A** affects STIM1-STIM1 oligomerization or STIM1-Orai1 coupling.
- Cell Preparation: HEK293 cells are co-transfected with fluorescently tagged proteins (e.g., STIM1-CFP and STIM1-YFP for oligomerization; STIM1-CFP and Orai1-YFP for coupling).[3][4]
- Experimental Procedure:
 - Baseline FRET efficiency is measured in resting cells.
 - ER Ca^{2+} stores are depleted using an agent like thapsigargin (2 μM) to induce STIM1 oligomerization and coupling to Orai1, leading to an increase in FRET.[3]
 - **GSK-7975A** (10 μM) is applied either before or after store depletion.
- Analysis: The FRET efficiency is monitored over time. A lack of change in the FRET signal after the application of **GSK-7975A** indicates that the compound does not interfere with the protein-protein interaction being measured.[3]

Conclusion

GSK-7975A is a potent inhibitor of Orai1 and Orai3-mediated CRAC currents when these channels are activated by the canonical STIM1-dependent pathway. It exhibits similar, low-micromolar IC_{50} values for both isoforms, suggesting a lack of significant selectivity between them under these conditions.[3] Its mechanism as an allosteric pore blocker that acts downstream of STIM1-Orai1 coupling makes it a valuable tool for dissecting the roles of SOCE in cellular signaling.[3][8] However, researchers should be aware of its reduced efficacy against 2-APB-activated Orai3 currents and its potential off-target effects on channels like TRPV6.[2][3] The detailed protocols provided herein serve as a guide for the robust pharmacological assessment of Orai channel modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSK-7975A, an inhibitor of Ca²⁺ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells | eLife [elifesciences.org]
- 6. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-7975A: A Technical Guide to its Effects on Orai1 and Orai3 Currents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615724#gsk-7975a-s-effect-on-orai1-and-orai3-currents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com